molecular formula C33H40N4O7 B3322201 CPT11carboxylicacid CAS No. 142706-06-7

CPT11carboxylicacid

Cat. No.: B3322201
CAS No.: 142706-06-7
M. Wt: 604.7 g/mol
InChI Key: DCYPPLWVDXGNOW-XIFFEERXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CPT11 (irinotecan) is a topoisomerase I inhibitor used in chemotherapy, particularly for colorectal, lung, and ovarian cancers . It functions as a prodrug, requiring enzymatic activation by carboxylesterases to form its active metabolite, SN-38, which is 100–1,000-fold more cytotoxic . CPT11 exists in equilibrium between an active lactone form and an inactive carboxylate (carboxylic acid) form. This equilibrium is pH-dependent and influenced by serum proteins, with the carboxylate form predominating at physiological pH . Metabolism involves UDP-glucuronosyltransferase (UGT1A1), which glucuronidates SN-38 to SN-38G (inactive), and CYP3A4, which oxidizes CPT11 into inactive metabolites . A critical toxicity mechanism involves gut microbiota β-glucuronidase reactivating SN-38G to SN-38 in the intestines, causing dose-limiting diarrhea .

Properties

IUPAC Name

(2S)-2-[12-ethyl-8-(hydroxymethyl)-9-oxo-2-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40N4O7/c1-3-22-23-16-21(44-32(42)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26(25(19-38)30(37)39)33(43,4-2)31(40)41/h8-9,16-17,20,38,43H,3-7,10-15,18-19H2,1-2H3,(H,40,41)/t33-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYPPLWVDXGNOW-XIFFEERXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)(C(=O)O)O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2CN3C(=CC(=C(C3=O)CO)[C@@](CC)(C(=O)O)O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Irinotecan can be synthesized by reacting SN-38 (7-ethyl-10-hydroxycamptothecin) with bipiperidyl-carbonyl chloride. Alternatively, it can be synthesized by reacting SN-38 with phosgene to form SN-38 carbonyl chloride, followed by reaction with piperidylpiperidine . The compound is typically isolated as the crystalline trihydrate hydrochloride salt.

Industrial Production Methods

Industrial production of irinotecan involves large-scale synthesis using the aforementioned methods, ensuring high purity and yield. The process is optimized for scalability and cost-effectiveness, with stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Irinotecan undergoes various chemical reactions, including hydrolysis, oxidation, and glucuronidation. The hydrolysis of irinotecan by carboxylesterases produces SN-38, a potent topoisomerase I inhibitor . Oxidation reactions mediated by cytochrome P450 enzymes result in pharmacologically inactive products .

Common Reagents and Conditions

Major Products Formed

The major product formed from the hydrolysis of irinotecan is SN-38, which is significantly more cytotoxic than the parent compound. Other products include various oxidation and glucuronidation metabolites .

Scientific Research Applications

Irinotecan has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is extensively used in cancer research to study its antitumor activity and mechanisms of action. In medicine, irinotecan is a critical component of chemotherapy regimens for colorectal cancer and is being investigated for its efficacy in treating other types of cancer . Additionally, irinotecan is used in enzyme/prodrug therapy research, where it is activated by carboxylesterases to enhance its cytotoxic effects .

Mechanism of Action

Irinotecan exerts its effects by inhibiting topoisomerase I, an enzyme that relaxes supercoiled DNA during replication. The inhibition of topoisomerase I leads to the stabilization of the enzyme-DNA complex, resulting in single-strand DNA breaks. These breaks can lead to double-strand breaks during DNA replication, ultimately causing cell death through apoptosis . The active metabolite SN-38 is primarily responsible for the cytotoxic effects of irinotecan .

Comparison with Similar Compounds

Table 1: Structural and Enzymatic Differences Between CPT11 and NPC

Feature CPT11 NPC References
Acyl Group 4-piperidino-piperidine (polar) Mono-piperidine (non-polar)
E93 Binding Region Region B (polar residues: Q193, T375) Region C (non-polar residues)
Key Mutations Q193A/T375A reduces activity by 80–90% No significant effect
Y318 Mutation Effect Y318A/Y318F reduces activity by ~50% Y318A increases activity by 1.6-fold
  • Mechanistic Insights: CPT11’s polar acyl group forms hydrogen bonds with E93’s polar residues (Q193, T375), enhancing binding affinity and catalytic efficiency. Mutating these residues disrupts CPT11 hydrolysis but has minimal impact on NPC . NPC’s non-polar acyl group binds to Region C, independent of polar interactions. The Y318 residue in Region A differentially modulates activity: it stabilizes CPT11 via hydrophobic interactions but may sterically hinder NPC, leading to increased NPC activity upon mutation .

Comparison with p-NP Hexanoate (C6)

p-NP hexanoate (C6) is a model substrate for esterase activity, with distinct catalytic behavior compared to CPT11:

Table 2: Catalytic Activity of E93 Mutants on CPT11 vs. p-NP Hexanoate

Mutation CPT11 Hydrolysis (% Activity) p-NP Hexanoate Hydrolysis (% Activity) References
W107A 300% 100% (no significant change)
M273A 230% 100% (no significant change)
T375A 10–20% 85% (moderate reduction)
  • T375A reduces CPT11 activity drastically (80–90%) but only moderately impacts p-NP hexanoate, underscoring its role in polar interactions specific to CPT11 .

Microbial Interactions and Toxicity Profile

CPT11’s toxicity is uniquely mediated by gut microbiota β-glucuronidase, which reactivates SN-38G to SN-38 in the intestines . This mechanism is absent in NPC and p-NP hexanoate, which lack glucuronidated metabolites. Broad-spectrum antibiotics or β-glucuronidase inhibitors mitigate CPT11-induced diarrhea without altering systemic pharmacokinetics .

Table 3: Toxicity Mechanisms of CPT11 vs. Similar Compounds

Compound Toxicity Driver Mitigation Strategy References
CPT11 Gut microbiota β-glucuronidase Antibiotics, β-glucuronidase inhibitors
NPC Not reported N/A
p-NP C6 Not reported N/A

Metabolic Pathways and Clinical Implications

CPT11’s metabolism involves a complex interplay of esterases, UGT1A1, and CYP3A4, contributing to high interpatient variability . NPC and p-NP hexanoate lack this complexity, as their activation depends solely on E93 hydrolysis.

Biological Activity

CPT-11 carboxylic acid, commonly known as irinotecan, is a chemotherapeutic agent primarily used in the treatment of advanced colorectal cancer. It is a derivative of camptothecin and functions as a topoisomerase I inhibitor, disrupting DNA replication and leading to cell death. This article explores the biological activity of CPT-11 carboxylic acid, detailing its mechanism of action, pharmacokinetics, clinical applications, and comparative studies with similar compounds.

Irinotecan exerts its therapeutic effects by inhibiting the enzyme topoisomerase I, which is crucial for DNA replication. The inhibition stabilizes the topoisomerase I-DNA complex, resulting in single-strand breaks in the DNA. These breaks can lead to double-strand breaks during DNA replication, ultimately triggering apoptosis in cancer cells.

Pharmacokinetics

The pharmacokinetic profile of irinotecan involves several metabolic pathways:

  • Hydrolysis : Irinotecan is converted to its active metabolite SN-38 through hydrolysis mediated by carboxylesterases. SN-38 is significantly more cytotoxic than irinotecan itself.
  • Oxidation : Cytochrome P450 enzymes, particularly CYP3A4, play a role in the oxidation of irinotecan.
  • Glucuronidation : The glucuronidation process, primarily catalyzed by UDP-glucuronosyltransferase (UGT1A1), further metabolizes SN-38 into less active forms.

Clinical Applications

Irinotecan is primarily indicated for use in advanced colorectal cancer and has demonstrated efficacy in various chemotherapy regimens. Its clinical applications extend to other malignancies, including small cell lung cancer and pancreatic cancer.

Efficacy Studies

Clinical trials have shown that irinotecan, when combined with other agents such as fluorouracil and leucovorin, significantly improves overall survival rates in patients with metastatic colorectal cancer compared to monotherapy.

Comparative Studies with Similar Compounds

Irinotecan is often compared with other topoisomerase I inhibitors:

CompoundMechanism of ActionClinical UseToxicity Profile
Topotecan Inhibits topoisomerase IOvarian cancer, small cell lung cancerMyelosuppression
9-Aminocamptothecin Inhibits topoisomerase IResearch stageHigh toxicity
9-Nitrocamptothecin Inhibits topoisomerase IResearch stageModerate toxicity

These compounds share a similar mechanism but differ in their pharmacokinetic properties and clinical applications.

Case Studies

A study conducted on the efficacy of irinotecan in combination with cetuximab (a monoclonal antibody) revealed improved response rates in patients with KRAS wild-type metastatic colorectal cancer. The combination therapy led to significant tumor shrinkage and prolonged progression-free survival compared to standard chemotherapy alone.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CPT11carboxylicacid
Reactant of Route 2
CPT11carboxylicacid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.